2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide
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Overview
Description
2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclopropyl group, and a pyrrolidinylcarbonyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable pyrazole precursor with cyclopropyl and pyrrolidinylcarbonyl reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to enhance reaction rates. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- **2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-N~1~-(2-ethoxyphenyl)acetamide
- **N~1~-(3-chlorobenzyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide
Uniqueness
2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)pyrazol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(20-15-6-2-1-3-7-15)13-23-17(12-16(21-23)14-8-9-14)19(25)22-10-4-5-11-22/h1-3,6-7,12,14H,4-5,8-11,13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFRPSRFGBPRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2CC(=O)NC3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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